

Spectroscopic Blueprint of Disodium 2-sulfolaurate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Disodium 2-sulfolaurate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic characteristics of **Disodium 2-sulfolaurate** (CAS No: 38841-48-4), an anionic surfactant derived from lauric acid.^[1] The document outlines the expected results from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational blueprint for the characterization of this compound.

Chemical Structure and Properties

Disodium 2-sulfolaurate, with the molecular formula $C_{12}H_{22}Na_2O_5S$, possesses a molecular weight of approximately 324.35 g/mol.^{[1][2][3]} Its structure features a twelve-carbon lauric acid backbone with a sulfonate group at the alpha-position to the carboxylate. This amphiphilic nature, with a hydrophobic alkyl chain and two hydrophilic anionic groups, underpins its function as a surfactant.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of **Disodium 2-sulfolaurate**. Due to its surfactant properties, spectral characteristics may be influenced by sample concentration and the formation of micelles.^[4]

Predicted 1H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments in the molecule. The following table summarizes the predicted chemical shifts for a sample dissolved in D₂O.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Terminal Methyl (CH ₃)	~0.8-0.9	Triplet (t)	3H
Methylene Chain (-CH ₂) ₈ -)	~1.2-1.4	Multiplet (m)	16H
Methylene beta to COONa (-CH ₂ -CH(SO ₃ Na)-)	~1.6-1.8	Multiplet (m)	2H
Methine alpha to COONa (-CH(SO ₃ Na)-)	~3.2-3.5	Triplet (t)	1H

Note: The proton alpha to the carboxylate is also alpha to the sulfonate group, leading to a significant downfield shift.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on each unique carbon atom in the structure.

Carbon Assignment	Predicted Chemical Shift (δ, ppm)
Terminal Methyl (C12)	~14
Methylene Chain	~22-32
Methylene beta to COONa (C3)	~25-28
Methine alpha to COONa (C2)	~60-70
Carbonyl (C1)	~175-185

Note: The chemical shift of the alpha-carbon (C2) is significantly influenced by both the carboxylate and sulfonate groups.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **Disodium 2-sulfolaurate**. The spectrum is expected to be dominated by strong absorptions from the sulfonate and carboxylate groups.

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C-H Stretch (Alkyl)	2850 - 2960	Strong
C=O Stretch (Carboxylate)	1550 - 1610	Strong
S=O Asymmetric Stretch (Sulfonate)	~1200 - 1250	Strong
S=O Symmetric Stretch (Sulfonate)	~1050 - 1080	Strong
C-O Stretch	1200 - 1300	Medium

Note: The carboxylate C=O stretch appears at a lower wavenumber than a typical carboxylic acid due to resonance in the carboxylate anion.[6] The sulfonate S=O stretches are characteristically strong and provide a clear indication of this functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For an ionic compound like **Disodium 2-sulfolaurate**, electrospray ionization (ESI) in negative ion mode is the preferred technique.

The exact mass of the dianion [C₁₂H₂₂O₅S]²⁻ is 278.1248 Da, and the monoisotopic mass of the neutral acid form is approximately 280.1344 Da.[7] The mass of the disodium salt is approximately 324.0983 Da.[1][2]

Expected Observations:

- **Molecular Ion:** In negative ion mode ESI-MS, the most prominent ion is likely to be the singly charged species corresponding to the molecule with one sodium ion, $[M-Na]^-$, at an m/z of approximately 301.1. The doubly charged ion, $[M-2Na]^{2-}$, may also be observed at an m/z of around 139.06.
- **Fragmentation:** Fragmentation of sulfonates can occur through the loss of SO_2 or SO_3 .^[8] Alpha-cleavage adjacent to the carbonyl group is also a possible fragmentation pathway.^[9]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of **Disodium 2-sulfolaurate**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **Disodium 2-sulfolaurate** in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D_2O). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Acquisition:** Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the spectrum using proton decoupling. A longer acquisition time will be necessary due to the lower natural abundance of ^{13}C .
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an appropriate internal or external standard.

IR Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.^[6] Press the mixture into a translucent pellet using a hydraulic press.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.

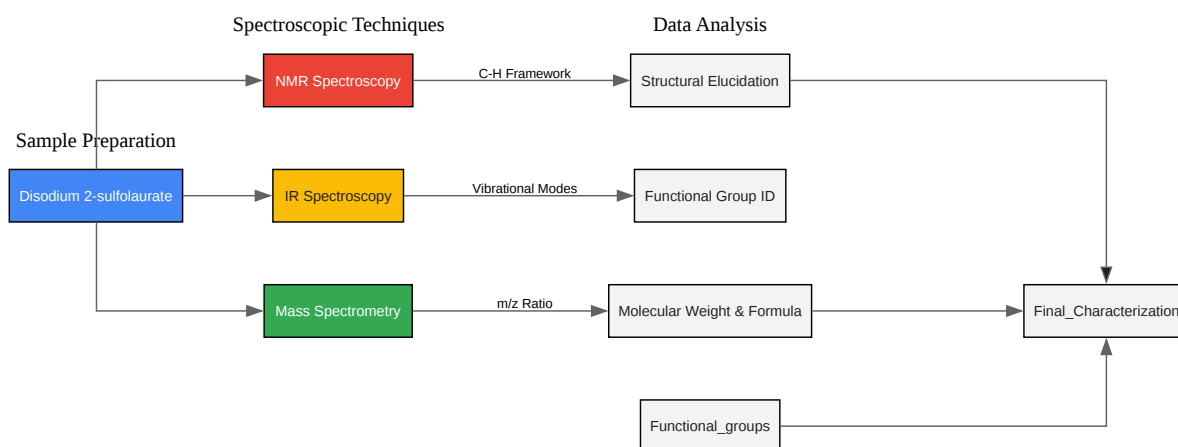
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent mixture, such as water/acetonitrile or water/methanol, to facilitate electrospray ionization.
- **Instrumentation:** Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire spectra in negative ion mode over an appropriate m/z range.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualizations

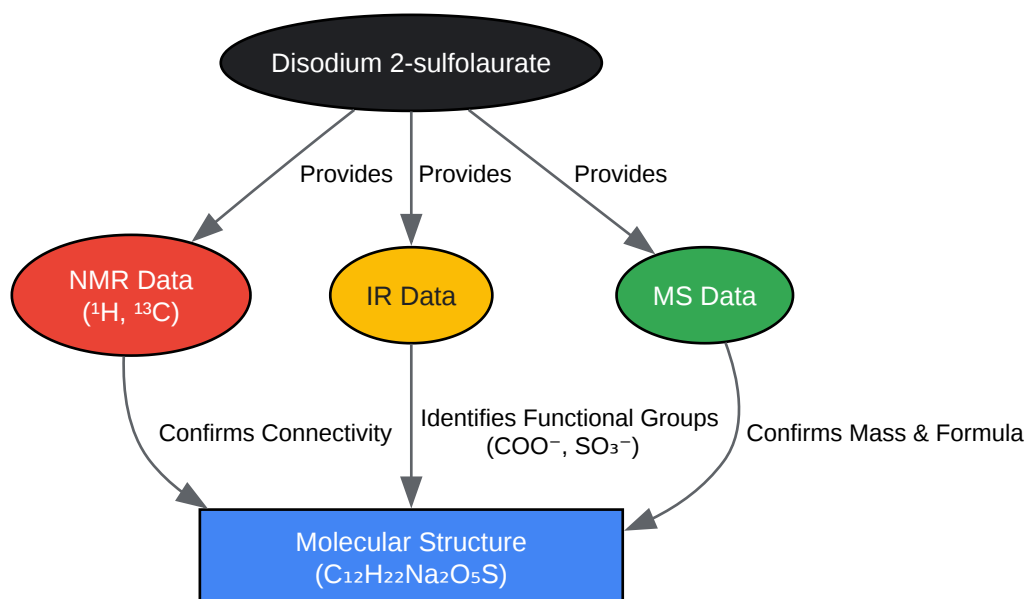
Spectroscopic Analysis Workflow



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Caption: Workflow for the spectroscopic characterization of **Disodium 2-sulfolaurate**.

Interrelationship of Spectroscopic Data



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Caption: Logical relationship between spectroscopic data and molecular structure.

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